Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Description
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate (CAS: 1250999-79-1) is a brominated spirocyclic compound with a molecular formula of C₁₂H₁₉BrN₂O₃ and a molecular weight of 319.19 g/mol . The structure features a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core, where the oxygen and nitrogen atoms occupy adjacent positions in the heterocyclic ring system. The tert-butyl ester group at position 8 enhances steric protection and solubility in organic solvents, while the bromine at position 3 serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) in pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O3/c1-11(2,3)17-10(16)15-6-4-12(5-7-15)8-9(13)14-18-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAZLORYIHJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce brominated oxo compounds.
Scientific Research Applications
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the spiro structure provides a rigid framework that can interact with biological macromolecules. The compound’s reactivity allows it to form covalent bonds with target proteins or nucleic acids, potentially disrupting their function.
Comparison with Similar Compounds
Key Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility: The tert-butyl ester group in all analogs enhances solubility in hydrophobic solvents (e.g., DCM, THF). The 4-oxo derivative is notably soluble in DMSO due to its polar ketone group .
- Steric Effects : The tert-butyl group in the target compound and its analogs provides steric hindrance, stabilizing reactive intermediates during synthesis .
Biological Activity
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate (CAS No. 1250999-79-1) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉BrN₂O₃ |
| Molecular Weight | 319.19 g/mol |
| Purity | ≥ 97% |
| Storage Conditions | Inert atmosphere, -20°C |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) |
The compound's biological activity is primarily attributed to its structural features, including the spirocyclic system and the presence of a bromine atom, which may enhance its reactivity and interaction with biological targets. The diazaspiro structure allows for potential interactions with various biomolecules, including proteins and nucleic acids.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies have suggested that compounds similar to this structure may possess antibacterial properties against various pathogens, including resistant strains of bacteria. The mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.
- Antitubercular Activity : Some derivatives of spiro compounds have shown promising results against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Initial findings suggest it may induce apoptosis in specific cancer types, although further studies are required to elucidate the exact pathways involved.
Study 1: Antibacterial Evaluation
A study assessed the antibacterial efficacy of various spiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting a concentration-dependent effect .
Study 2: Antitubercular Screening
In a screening assay for antitubercular activity, several spiro compounds were tested against M. tuberculosis strains. This compound exhibited an IC50 value of approximately 30 μM, demonstrating moderate activity compared to standard antitubercular drugs .
Study 3: Cytotoxic Effects
Research on the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation at concentrations ranging from 10 to 100 μM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may activate intrinsic apoptotic pathways .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate?
The synthesis involves multi-step protocols, often starting with spirocyclic intermediates. For example, tert-butyl-protected spiro scaffolds can be functionalized via nucleophilic substitution or cycloaddition reactions. In one method, bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., THF at −78°C), followed by purification via flash chromatography . Critical parameters include temperature control to avoid side reactions (e.g., ring-opening) and the use of anhydrous solvents to prevent hydrolysis of the tert-butyl carbamate group .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic geometry and bromine substitution (e.g., δ ~3.5–4.0 ppm for oxa-diaza ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 329.08 for CHBrNO) .
- X-ray Crystallography : For unambiguous confirmation of spirocyclic conformation and stereochemistry, SHELX software is widely used for refinement .
Q. What safety protocols are recommended for handling this compound?
Based on SDS data for structurally similar tert-butyl carbamates:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Toxicity data are limited, so assume acute toxicity and handle under ALARA principles .
Advanced Research Questions
Q. How can computational modeling aid in understanding the spirocyclic conformation of this compound?
Ring puckering coordinates (Cremer-Pople parameters) quantify nonplanar distortions in the spirocyclic core. For example, the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene system can adopt envelope or twist-boat conformations, influencing reactivity. Software like Gaussian or ORCA can calculate puckering amplitudes (θ) and phase angles (φ) using DFT methods (e.g., B3LYP/6-31G*), validated against crystallographic data .
Q. What strategies resolve diastereomer formation during functionalization of the spirocyclic core?
Diastereoselectivity challenges arise in reactions like Diels-Alder cycloadditions or nucleophilic substitutions. Strategies include:
- Chiral Auxiliaries : Use of enantiopure tert-butyl carbamates to bias transition states .
- Temperature Modulation : Lower temperatures (−45°C to 0°C) favor kinetic control, reducing epimerization .
- Chromatographic Separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to isolate diastereomers .
Q. How does the bromine substituent influence biochemical activity in target validation studies?
The 3-bromo group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in kinase active sites). In RIPK1 inhibition assays, brominated spirocycles show improved IC values (~50 nM vs. ~200 nM for non-halogenated analogs) by stabilizing inhibitor-enzyme complexes . However, bromine’s steric bulk may reduce cell permeability, requiring prodrug strategies (e.g., tert-butyl ester hydrolysis in vivo) .
Q. What are the limitations of SHELX refinement for crystallographic analysis of this compound?
SHELX struggles with disordered solvent molecules in spirocyclic structures. For example, tert-butyl groups often exhibit rotational disorder, requiring ISOR/SIMU restraints to refine thermal parameters. Additionally, twinned crystals (common in spiro systems) necessitate HKLF5 format data for accurate merging .
Methodological Challenges and Data Contradictions
Q. How to address discrepancies between theoretical and experimental 1^11H NMR chemical shifts?
Discrepancies >0.2 ppm may arise from solvent effects or conformational flexibility. Solutions include:
Q. Why do cytotoxicity assays yield variable results for this compound across cell lines?
Variability may stem from differences in esterase activity (hydrolyzing tert-butyl groups) or efflux pump expression (e.g., P-gp). Normalize data using:
- Metabolic Inhibitors : Co-treatment with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) .
- Isozyme Profiling : Test activity against recombinant enzymes (e.g., CYP3A4) to assess metabolic stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
